(2H3)Acetic anhydride
Overview
Description
Acetic anhydride, also known as ethanoic anhydride, is an organic compound with the formula (CH3CO)2O. It is the simplest isolable anhydride of a carboxylic acid and is widely used as a reagent in organic synthesis. Acetic anhydride is a colorless, flammable liquid with a pungent, acrid odor. It is miscible with water and most polar organic solvents, and is hygroscopic. It is a widely used reagent in a variety of organic synthesis applications, including the synthesis of pharmaceuticals, dyes, and other chemicals.
Scientific Research Applications
Synthesis of Cellulose Acetate
Acetic anhydride-d6: is pivotal in the production of cellulose acetate , a material used extensively in photographic films, varnishes, and plastics . The deuterated version, being isotopically labeled, is particularly useful in tracing the reaction pathways and mechanisms involved in the synthesis process.
Acetylation of Pharmaceuticals
The compound is employed in the acetylation of pharmaceuticals , such as the production of aspirin where salicylic acid is acetylated . In research, Acetic anhydride-d6 allows for the study of acetylation reactions without interference from background hydrogen signals in NMR spectroscopy.
Nucleoside Modification
The compound is crucial for the modification of nucleosides in nucleic acid research. It’s used for the protection of hydroxy groups during the synthesis of modified nucleosides, which are of interest due to their biological and pharmacological properties .
Analytical Chemistry
In analytical chemistry, Acetic anhydride-d6 is used as a derivatization agent for the analysis of various organic compounds by HPLC and Mass Spectrometry. It helps in improving the detectability and separation of compounds in complex mixtures .
Mechanism of Action
Target of Action
The primary target of (2H3)Acetic anhydride, also known as Acetic anhydride-d6, is the hydroxyl (-OH) groups present in various organic compounds . This compound is widely used as a reagent in organic synthesis due to its ability to acetylate these hydroxyl groups .
Mode of Action
The mode of action of (2H3)Acetic anhydride involves a nucleophilic substitution reaction . In this process, (2H3)Acetic anhydride reacts with a nucleophile, such as a hydroxyl group in an organic compound. The nucleophile attacks the carbonyl carbon of the anhydride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, leading to the removal of the acetate ion as a leaving group and the formation of an ester or amide .
Biochemical Pathways
(2H3)Acetic anhydride participates in acetylation reactions, which are crucial in various biochemical pathways. For instance, it is involved in the modification of proteins through the acetylation of lysine residues, which can alter protein structure and function . .
Pharmacokinetics
It is known that (2h3)acetic anhydride is a liquid and can be analyzed using reverse-phase high-performance liquid chromatography (hplc) methods
Result of Action
The result of the action of (2H3)Acetic anhydride is the acetylation of organic compounds. This can lead to changes in the properties of these compounds, such as altering the activity of proteins or changing the reactivity of other organic molecules .
Action Environment
The action of (2H3)Acetic anhydride can be influenced by various environmental factors. For instance, the rate of its reactions can be affected by temperature, with optimal activity observed around 50°C . Additionally, (2H3)Acetic anhydride is a flammable liquid and can react with water to form acetic acid, which means its stability and efficacy can be affected by the presence of moisture and heat .
properties
IUPAC Name |
(2,2,2-trideuterioacetyl) 2,2,2-trideuterioacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-3(5)7-4(2)6/h1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDIJRYMOXRFFG-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)OC(=O)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20168111 | |
Record name | (2H3)Acetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2H3)Acetic anhydride | |
CAS RN |
16649-49-3 | |
Record name | Acetic-2,2,2-d3 acid, 1,1′-anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16649-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2H3)Acetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016649493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2H3)Acetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20168111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2H3]acetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.982 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is Acetic Anhydride-d6 used in mass spectrometry analysis of nucleosides?
A1: Acetic Anhydride-d6 is employed as a derivatizing agent to clarify the structural analysis of nucleosides using mass spectrometry. Specifically, it helps differentiate between isomeric pairs of 2,2′-anhydrouridines substituted at the 3' and 5' positions. [] This is achieved because the fragmentation patterns observed in the mass spectra after derivatization with Acetic Anhydride-d6 are distinct for each isomer, allowing for their identification. []
Q2: How does Acetic Anhydride-d6 help in protein N-terminal confirmation using mass spectrometry?
A2: Acetic Anhydride-d6, when used in a 1:1 mixture with regular Acetic Anhydride, enables specific d0/d3-acetylation of the N-terminal amino group in proteins. [] This labeling strategy creates a unique isotopic pattern in the mass spectra. The N-terminal peptide, tagged with a single d0/d3-acetyl group, exhibits a characteristic doublet peak with a 3 Da mass difference. This distinguishes it from internal peptides, facilitating unambiguous identification of the protein's N-terminus. []
Q3: Are there any limitations to using Acetic Anhydride-d6 in distinguishing between different acetylated derivatives?
A3: Yes, there can be limitations. For instance, differentiating between mono-acetyl and mono-pivaloyl 2,2′-anhydrouridines solely based on mass spectrometry can be challenging due to thermal reactions occurring within the sample probe. [] This highlights the need for additional derivatization steps, such as using Acetic Anhydride-d6 for acetylation of the mono-acetyl isomers, or employing alternative derivatizing agents like trifluoroacetic anhydride or trimethylsilylating reagents, to enable clear differentiation by mass spectrometry. []
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